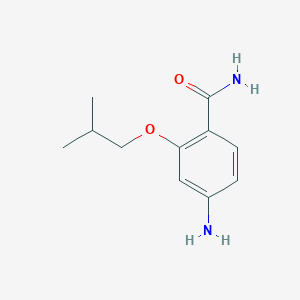

4-Amino-2-(2-methylpropoxy)benzamide

Description

Properties

IUPAC Name |

4-amino-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYOLIOBABGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Hydroxybenzamide Precursors

A widely used method to prepare 4-amino-2-(2-methylpropoxy)benzamide involves the nucleophilic substitution of a hydroxy group on a benzamide precursor by 2-methylpropyl (isobutyl) halides or equivalents.

- Starting from 4-amino-2-hydroxybenzamide, the hydroxy group is alkylated using 2-methylpropyl bromide or iodide.

- The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- Heating at moderate temperatures (around 70°C) for several hours ensures completion.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 4-amino-2-hydroxybenzamide + 2-methylpropyl bromide, K2CO3, DMF, 70°C, 4 hrs | ~70-80% | Efficient alkylation with minimal side reactions |

This method ensures selective alkylation of the phenolic hydroxyl without affecting the amino group, which is less nucleophilic under these conditions.

Amide Bond Formation via Acid Chloride or Activated Ester

The benzamide moiety is typically formed by condensation of an activated benzoic acid derivative with ammonia or an amine.

- Conversion of 4-amino-2-(2-methylpropoxy)benzoic acid to the acid chloride using reagents such as phosphorus trichloride or thionyl chloride.

- Subsequent reaction with ammonia or ammonium salts to form the benzamide.

Phosphorus trichloride activation example:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | 4-amino-2-(2-methylpropoxy)benzoic acid + PCl3, pyridine, 0-5°C to room temp | 80-90% | Efficient activation with minimal decomposition |

| Amide formation | Acid chloride + NH3 or ammonium hydroxide, room temp or slight heating | 75-85% | Clean conversion to benzamide |

This approach is supported by industrial methods for related benzamide derivatives, where controlling the amino group protection and activation of the carboxyl group is critical for high yield and purity.

Protection and Deprotection of the Amino Group

In some synthetic routes, the amino group at the 4-position is temporarily protected to prevent unwanted side reactions during etherification or amide formation.

- Protection as an acetamide or carbamate is common.

- After completion of the key synthetic steps, the protecting group is removed under mild acidic or basic conditions.

This step is crucial in routes where methylation or alkylation reagents might otherwise modify the amino group.

Alternative Synthetic Routes and Reductive Amination

While the above methods are classical, reductive amination strategies have been reported for related benzamide compounds, where an aldehyde intermediate is reacted with amines, followed by reduction to install the amino substituent. However, this is less common for this compound due to the stability and availability of direct substitution methods.

Summary Table of Preparation Methods

| Method No. | Key Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Etherification of hydroxybenzamide | 2-methylpropyl bromide, K2CO3, DMF, 70°C, 4 hrs | 70-80 | Direct, selective alkylation | Requires hydroxy precursor |

| 2 | Acid chloride formation & amidation | PCl3, pyridine (0-5°C), then NH3, RT | 75-90 | High yield, industrially viable | Requires handling of PCl3 |

| 3 | Protection/deprotection strategy | Acetylation, then alkylation, followed by deprotection | Variable | Prevents side reactions | Additional steps increase time |

| 4 | Reductive amination (alternative) | Aldehyde intermediate + amine + reducing agent | 10-25 | Useful for complex substitutions | Lower yield, more steps |

Research Findings and Industrial Relevance

- Industrial synthesis favors the phosphazo method activating the amino group or acid chloride formation for efficient amidation with high yields (80-90%).

- Avoiding amino group methylation during alkylation is critical; thus, direct methylation of amino groups is generally avoided or done with protection.

- The etherification step is typically performed under mild basic conditions to ensure selective substitution of the phenolic hydroxyl without affecting the amino group.

- Purity of the final product is generally above 98%, with vacuum drying and recrystallization used for isolation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Biological Activities

4-Amino-2-(2-methylpropoxy)benzamide has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL depending on the strain tested .

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. One study reported that certain derivatives exhibited selectivity against these cancer cells with IC50 values around 1.5 to 6.3 µM, suggesting potential for targeted cancer therapies .

Pharmaceutical Applications

This compound is being explored as a precursor for developing new pharmaceuticals:

- Drug Formulations : Its ability to form ion-pair complexes enhances the solubility and stability of active pharmaceutical ingredients (APIs), making it suitable for controlled-release formulations . These formulations can improve bioavailability and therapeutic efficacy.

- Antipsychotic Drugs : The compound's structural similarities to known antipsychotics suggest potential applications in treating psychiatric disorders. Research is ongoing to evaluate its efficacy in this area .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-amino-2-(2-methylpropoxy)benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, biological activity, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Estimated based on structural similarity.

Key Comparisons

However, longer chains (e.g., pentyloxy or hexyloxy in compounds) could reduce solubility, limiting bioavailability . Amino vs. Acetylamino Groups: The 4-amino substitution (as in GOE1734) is associated with DNA crosslinking and selective antitumor activity, whereas acetylamino groups (e.g., CI-994) are linked to HDAC inhibition . This suggests that this compound might share mechanisms with GOE1734 but require validation.

The 2-methylpropoxy group in the target compound could modulate similar selectivity.

Synthetic and Analytical Profiles

- Compounds with chiral backbones (e.g., derivatives) often require stereoselective synthesis, increasing complexity compared to simpler benzamides like GOE1734 .

- Purity and characterization methods (e.g., HRMS, HPLC in ) are critical for ensuring compound integrity, especially for analogs with multiple functional groups .

Biological Activity

4-Amino-2-(2-methylpropoxy)benzamide, a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities that have been explored in various studies, particularly in the context of antiviral and anticonvulsant effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H16N2O2

- CAS Number : 99981-76-7

Antiviral Activity

Research has indicated that compounds related to 4-amino benzamides exhibit significant antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors of the Ebola virus and Marburg virus. One specific compound, CBS1118, demonstrated an effective concentration (EC50) of less than 10 μM against both viruses in vitro. The structure-activity relationship (SAR) studies revealed that modifications to the amide portion of the molecule could enhance selectivity and potency against these filoviruses .

Anticonvulsant Activity

The anticonvulsant properties of 4-amino-(2-methyl-4-aminophenyl)benzamide have been evaluated through various animal models. In studies involving mice, this compound showed efficacy in the maximal electroshock seizure test with an effective dose (ED50) of 63 micromol/kg. It was noted for its ability to mitigate tonic seizures induced by bicuculline and 3-mercaptopropionic acid. Comparatively, its potency was found to be similar to established anticonvulsants like phenytoin and carbamazepine .

Study on Antiviral Efficacy

In a study focusing on the inhibition of Ebola virus entry, researchers synthesized a series of benzamide derivatives. The compound CBS1118 was highlighted for its broad-spectrum activity against filoviruses, showcasing promising metabolic stability in human and rat liver microsomes .

Study on Anticonvulsant Properties

A detailed investigation into the anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide revealed that its introduction of a second amino group did not significantly impair its potency. This study emphasized the compound's potential for further pharmacokinetic studies and mechanism exploration .

Data Table: Biological Activity Summary

| Activity | Compound | ED50 (μmol/kg) | Remarks |

|---|---|---|---|

| Antiviral | CBS1118 | <10 | Effective against EBOV and MARV |

| Anticonvulsant | 4-Amino-(2-methyl-4-aminophenyl) | 63 | Comparable potency to phenytoin and carbamazepine |

Q & A

Q. What synthetic methodologies are suitable for preparing 4-Amino-2-(2-methylpropoxy)benzamide?

- Methodological Answer : A multi-step synthesis can be adapted from analogous benzamide derivatives. For example:

Saponification and Acidification : Start with a chloro-substituted precursor (e.g., 6-chloro-1-isochromanone) and perform saponification under basic conditions, followed by acidification to yield a carboxylic acid intermediate .

Ammonification : React the intermediate with ammonia or ammonium hydroxide in a sealed reactor to introduce the amide group .

Introduction of 2-Methylpropoxy Group : Use nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) with 2-methylpropanol to functionalize the benzamide at the 2-position.

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) is effective.

- Parameters :

- Mobile Phase: Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm.

- Validation : Calculate relative response factors for impurities (e.g., 0.1% detection limit for related nitriles). Retention times for the target compound and common byproducts (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) should be distinct (~3.0 vs. 6.5 minutes) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm the aromatic substitution pattern, amide proton (δ ~7.5–8.5 ppm), and 2-methylpropoxy group (δ ~1.0–1.2 ppm for isopropyl CH3).

- IR : Peaks at ~3300 cm (N-H stretch), ~1650 cm (amide C=O), and ~1250 cm (C-O-C ether stretch).

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction.

- Refinement : Apply SHELXL for small-molecule refinement.

- Input files: Include .hkl (intensity data) and .ins (instruction) files.

- Parameters: Adjust thermal displacement parameters (U) and validate hydrogen bonding networks.

- Validation : Check R-factor convergence (<5%) and residual electron density maps. SHELX’s robustness in handling twinned data makes it suitable for polymorphic forms .

Q. What strategies are effective for studying polymorphism in this compound?

- Methodological Answer :

- Screening : Recrystallize from solvents like ethanol, DMSO, or THF under varied cooling rates.

- Characterization : Use DSC (melting point differences), PXRD (distinct diffraction patterns), and Raman spectroscopy.

- Case Study : Benzamide itself exhibits orthorhombic (Form II) and monoclinic polymorphs. Analogous analysis can identify stable vs. metastable forms of the target compound .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-amino position or vary the 2-methylpropoxy chain length.

- Assays : Test in vitro against target enzymes (e.g., kinases) or receptors. For example, fluorinated analogs (e.g., PF-06465469 derivatives) show enhanced phosphatase inhibition .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic properties and docking simulations (AutoDock Vina) for binding affinity estimation .

Q. What are the key challenges in impurity profiling during scale-up synthesis?

- Methodological Answer :

- Identification : Use LC-MS to detect byproducts (e.g., deaminated or oxidized species).

- Quantification : Apply relative response factor (RRF) methods as per pharmacopeial guidelines (e.g., USP monographs). For example, limit 4-amino-2-(trifluoromethyl)benzonitrile to <0.1% .

- Mitigation : Optimize reaction stoichiometry and purification (e.g., column chromatography or recrystallization) .

Q. How does the 2-methylpropoxy group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in HCl (0.1 M) and NaOH (0.1 M) at 25°C and 40°C. Monitor degradation via HPLC.

- Mechanistic Insight : The ether linkage in 2-methylpropoxy is susceptible to acid-catalyzed hydrolysis. Steric hindrance from the isopropyl group may slow degradation compared to linear alkoxy chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.